1-[1-(1H-indole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[1-(1H-indole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-14-5-6-15(21)19(14)10-8-18(9-10)16(22)12-7-17-13-4-2-1-3-11(12)13/h1-4,7,10,17H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJHLOPZPOWIEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1H-indole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors. The final step involves the formation of the pyrrolidine-2,5-dione ring, which can be achieved through cyclization reactions involving dicarboxylic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(1H-indole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl groups can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a combination of an indole moiety, an azetidine ring, and a pyrrolidine-2,5-dione framework. The synthesis of this compound typically involves multi-step organic reactions, integrating various functional groups into a single molecular entity. Key steps in the synthesis include:
- Formation of Indole Derivatives : Initial preparation often involves the Fischer indole synthesis or other methods to obtain the indole backbone.
- Azetidine Ring Formation : The indole derivative is cyclized to form the azetidine structure.
- Pyrrolidine Attachment : The pyrrolidine-2,5-dione is then linked through amide bond formation or other suitable reactions.
The chemical identity of the compound is confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biological Activities
Research on 1-[1-(1H-indole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione has indicated several promising biological activities:
Anticancer Activity
Studies have shown that derivatives containing the indole and triazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds derived from similar structures have been reported to inhibit key enzymes in DNA synthesis, leading to apoptosis in cancer cells. The IC50 values for these compounds often fall within low micromolar ranges, indicating potent activity against cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been studied for potential anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Applications in Scientific Research
The versatility of this compound extends across various fields of research:
Medicinal Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Its unique combination of functional groups allows for diverse interactions with biological macromolecules.
Drug Development
Given its promising biological activities, this compound is being explored in drug development pipelines targeting cancer and infectious diseases. Its ability to modify biological pathways makes it a candidate for further investigation in clinical settings.
Chemical Biology
In chemical biology research, this compound can be utilized to study protein-ligand interactions and elucidate mechanisms of action for various biological targets.
Mechanism of Action
The mechanism of action of 1-[1-(1H-indole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of viral replication, induction of apoptosis in cancer cells, and inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole Moieties
A. 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Derivatives
Compounds such as 3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione () share the succinimide-indole framework but lack the azetidine spacer. These derivatives are synthesized via nucleophilic substitution reactions (e.g., bromoalkyl intermediates with indole-piperidine hybrids) and exhibit yields of 55–78% . The absence of the azetidine ring reduces steric strain but may decrease metabolic stability compared to the target compound.
B. 1-(2-Oxoindolin-3-ylidenamino)pyrrolidine-2,5-dione (Compound 16) This analogue replaces the azetidine group with a 2-oxoindolinylidenamino substituent ().
Azetidine-Containing Analogues
A. 1-(4-Bromobutyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (Compound 2g)
This derivative () features a linear 4-bromobutyl chain instead of the azetidine ring. The flexible alkyl chain may reduce target binding specificity compared to the constrained azetidine spacer in the target compound .
B. 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione A Mannich base derivative () substitutes the indole-azetidine unit with a pyridine-aminomethyl group. While this compound shows moderate antimicrobial activity (MIC values comparable to penicillin), the indole-azetidine architecture in the target compound may offer enhanced penetration into hydrophobic biological targets .
Functional Group Variations
A. Sulfur-Containing Derivatives
- 1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione () incorporates a long thiol-ester chain, enabling applications in polymer conjugation. The target compound’s indole-azetidine group prioritizes aromatic interactions over thiol reactivity .
- 1-(Organothio)pyrrolidine-2,5-diones () act as sulfenylation reagents. The absence of reactive sulfur groups in the target compound suggests divergent applications, likely in receptor binding rather than covalent modification .
B. Anti-Convulsant Michael Adducts
Derivatives like 1-(4-acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione () inhibit GABA transaminase (IC₅₀ = 5.2–160.4 µM). The target compound’s indole moiety may similarly target CNS receptors, though specific activity data are unavailable .
Comparative Data Table
Biological Activity
1-[1-(1H-indole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The indole moiety is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features an indole ring linked to an azetidine and a pyrrolidine dione structure. The synthesis typically involves multi-step organic reactions that may include cyclization and functional group modifications.
Table 1: Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₃ |
| Molecular Weight | 245.26 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that derivatives of indole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines.
Case Study:
In a study involving indole derivatives, compounds demonstrated IC50 values as low as 0.32 μM against non-small cell lung cancer (A549) cells. This suggests that the presence of the indole moiety enhances anticancer activity significantly .
Antimicrobial Activity
Indole derivatives have also been investigated for their antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Research Findings:
A recent study highlighted the antimicrobial efficacy of indole derivatives against Gram-positive and Gram-negative bacteria, suggesting that the azetidine and pyrrolidine components may contribute to increased membrane permeability.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial growth.
- Cell Cycle Arrest: Some indole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is essential to compare it with other indole derivatives.
Table 2: Comparison of Biological Activities
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | TBD | Anticancer |
| Indole Derivative A | 0.32 | Anticancer (A549) |
| Indole Derivative B | 0.67 | Anticancer (KB) |
| Indole Derivative C | TBD | Antimicrobial |
Q & A
Q. What are the optimal synthetic routes for 1-[1-(1H-indole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of pyrrolidine-2,5-dione derivatives often involves multi-step reactions, such as nucleophilic substitution or cascade rearrangements. For example, the synthesis of structurally similar compounds like 1-(But-3-ynyl)pyrrolidine-2,5-dione (yield: 65–78%) requires THF as a solvent, controlled temperatures (0°C to room temperature), and catalysts like PPh3. Key factors affecting yield include stoichiometric ratios (e.g., succinimide to alkyne derivatives) and purification via column chromatography. Impurities such as unreacted starting materials or byproducts (e.g., regioisomers) can be minimized using optimized reaction times and solvent systems .
Q. How is this compound characterized using spectroscopic techniques?
Methodological Answer: Structural confirmation relies on <sup>1</sup>H NMR, <sup>13</sup>C NMR, and HRMS. For pyrrolidine-2,5-dione derivatives, characteristic NMR signals include:
- Pyrrolidine-dione protons: δ 2.6–3.2 ppm (multiplet, CH2 groups adjacent to carbonyls).
- Indole NH: δ ~10–12 ppm (broad singlet).
- Azetidine protons: δ 3.5–4.5 ppm (split due to ring strain).
HRMS (ESI) provides exact mass data (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>), with deviations <2 ppm confirming molecular integrity .
Advanced Research Questions
Q. What computational models predict the binding affinity of this compound with enzymes like GABA-transaminase?
Methodological Answer: Molecular docking and QSAR studies can predict interactions. For example, Michael adducts of pyrrolidine-2,5-dione derivatives (e.g., 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione) show IC50 values (5.2–160.4 µM) against GABA-transaminase, correlating with substituent electronegativity and steric bulk . Docking into enzyme active sites (e.g., using AutoDock Vina) identifies hydrogen bonds between the dione carbonyl and catalytic lysine residues. Free energy perturbation (FEP) calculations refine binding affinity predictions .
Q. How do structural modifications at the azetidine or indole moieties affect pharmacological activity?
Methodological Answer: Systematic SAR studies reveal:
- Azetidine substitution : Bulky groups (e.g., benzyl) enhance lipophilicity (LogP >3) but reduce solubility, impacting blood-brain barrier penetration. Smaller substituents (e.g., methyl) improve metabolic stability .
- Indole modifications : Nitro or hydroxyl groups at the 4-position increase tyrosinase inhibition (pIC50 1.6–3.1) by enhancing π-π stacking with the enzyme’s copper center . Fluorine substitution at the indole 5-position improves anticonvulsant activity by modulating GABAergic signaling .
Q. What experimental strategies resolve contradictions in reported biological activities of pyrrolidine-2,5-dione derivatives?
Methodological Answer: Discrepancies in IC50 values (e.g., 5.2 µM vs. 160.4 µM for GABA-transaminase inhibition) often arise from assay conditions. To standardize results:
- Use fluorometric assays with consistent substrate concentrations (e.g., 100 µM GABA).
- Normalize data against positive controls (e.g., vigabatrin) .
- Validate enzyme purity via SDS-PAGE and activity assays. Contradictions in LogP values (e.g., 1.13 vs. 5.08) may reflect measurement techniques (shake-flask vs. HPLC); use consensus values from multiple methods .
Q. How can in vitro metabolic stability of this compound be assessed for CNS drug development?
Methodological Answer:
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS. Half-life (t1/2) >30 min indicates suitability for CNS targets.
- PAMPA-BBB assay : Measure permeability (Pe) across artificial membranes; Pe >4.0×10<sup>−6</sup> cm/s predicts brain penetration .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify off-target effects .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
